molecular formula C9H11NO B2959862 1-(2-Amino-5-methylphenyl)ethanone CAS No. 103-89-9; 25428-06-2

1-(2-Amino-5-methylphenyl)ethanone

Cat. No.: B2959862
CAS No.: 103-89-9; 25428-06-2
M. Wt: 149.193
InChI Key: GKLCEWGCNFPALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Identification 1-(2-Amino-5-methylphenyl)ethanone (CAS: 17852-28-7) is an aromatic ketone with the molecular formula C₉H₁₁NO. Its structure consists of an acetophenone backbone substituted with an amino group (-NH₂) at the ortho position and a methyl group (-CH₃) at the para position on the benzene ring . The compound is synthesized via Friedel-Crafts acylation or through direct methods involving ortho-acylphenyl iodide intermediates . Its structural elucidation is frequently performed using SHELXS-97 for crystallographic refinement , with characterization via IR, NMR, and mass spectrometry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLCEWGCNFPALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 149.19 g/mol
  • Spectral Data: IR: Strong absorption bands for carbonyl (C=O, ~1680 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups . ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm; acetyl methyl protons appear at δ 2.5–2.6 ppm .
Structural and Functional Group Variations

The biological, physical, and chemical properties of 1-(2-amino-5-methylphenyl)ethanone are influenced by substituent modifications. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Substituents Molecular Formula Melting Point (°C) Key Applications/Findings Reference ID
1-(2-Amino-5-chlorophenyl)ethanone 22241-00-5 -Cl at para position C₈H₈ClNO 137–142 Intermediate in antifungal agents
1-(2-Amino-5-bromophenyl)ethanone 149914-98-7 -Br at para position C₈H₈BrNO 109–110 Antifungal metal complex precursor
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 -NO₂ at meta position C₈H₈N₂O₃ Not reported Unexplored toxicology; caution advised
1-(2-Amino-4-methylphenyl)ethanone 2835-77-0 -CH₃ at ortho position C₉H₁₁NO 91–92 Antimicrobial studies
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 5528-13-2 -OH at dihydroxy positions C₈H₉NO₃ 137–142 UV-absorbing properties
Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro and bromo substituents (electron-withdrawing) increase melting points and enhance stability compared to methyl groups (electron-donating) .

Bioactivity :

  • Chloro and Bromo Derivatives : Exhibit enhanced antifungal activity when complexed with transition metals (e.g., Cu²⁺, Zn²⁺) .
  • Methyl Derivatives : Lower bioactivity but higher solubility in organic solvents .

Spectroscopic Differences: Hydroxy-substituted analogs (e.g., 1-(5-amino-2,4-dihydroxyphenyl)ethanone) show redshifted UV-Vis absorption due to extended conjugation . IR spectra of nitro derivatives display additional peaks for NO₂ asymmetric stretching (~1520 cm⁻¹) .

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